molecular formula C27H32N4O4S2 B11622134 N-[(1Z)-1-{2-[4-(dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide

N-[(1Z)-1-{2-[4-(dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide

Cat. No.: B11622134
M. Wt: 540.7 g/mol
InChI Key: GNXMBBXPQKFMBR-SLMZUGIISA-N
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Description

N-[(1Z)-1-{2-[4-(dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes dimethylamino, sulfonyl, and imidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{2-[4-(dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve the use of catalysts such as cobalt in organic synthesis . Specific reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including the use of atmospheric pressure plasmas for surface and composition tuning . These methods are designed to optimize the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{2-[4-(dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new imidazolidinyl derivatives.

Scientific Research Applications

N-[(1Z)-1-{2-[4-(dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{2-[4-(dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1Z)-1-{2-[4-(dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C27H32N4O4S2

Molecular Weight

540.7 g/mol

IUPAC Name

(NZ)-N-[1-[2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H32N4O4S2/c1-20-6-14-25(15-7-20)36(32,33)28-22(3)30-18-19-31(37(34,35)26-16-8-21(2)9-17-26)27(30)23-10-12-24(13-11-23)29(4)5/h6-17,27H,18-19H2,1-5H3/b28-22-

InChI Key

GNXMBBXPQKFMBR-SLMZUGIISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C)\N2CCN(C2C3=CC=C(C=C3)N(C)C)S(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCN(C2C3=CC=C(C=C3)N(C)C)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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